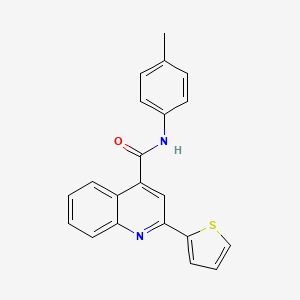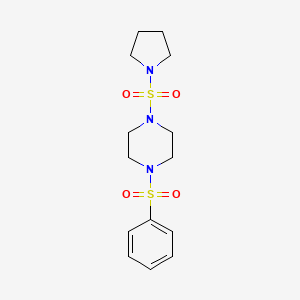![molecular formula C21H23ClN4O4 B5201607 4-{5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B5201607.png)
4-{5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine, also known as CNB-001, is a small molecule drug that has shown potential in treating various neurological disorders.
Mechanism of Action
The exact mechanism of action of 4-{5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine is not fully understood. However, it is believed to act through multiple pathways, including reducing oxidative stress, modulating inflammation, and enhancing neurotrophic support. 4-{5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine has also been shown to activate the Akt and ERK pathways, which are involved in cell survival and growth.
Biochemical and Physiological Effects:
4-{5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress by increasing the levels of antioxidant enzymes such as superoxide dismutase and catalase. 4-{5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine has also been shown to reduce inflammation by modulating the expression of pro-inflammatory cytokines. Additionally, 4-{5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine has been shown to enhance neurotrophic support by increasing the levels of brain-derived neurotrophic factor (BDNF).
Advantages and Limitations for Lab Experiments
4-{5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine has several advantages for lab experiments. It has good solubility in water and can be easily administered to animals. 4-{5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine has also been shown to have good bioavailability and can cross the blood-brain barrier. However, 4-{5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine has some limitations for lab experiments. It has a short half-life, which may require frequent dosing. Additionally, the exact dosage and administration route may need to be optimized for different animal models.
Future Directions
There are several future directions for the research on 4-{5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine. Further preclinical studies are needed to determine the optimal dosage and administration route for 4-{5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine in different animal models. Clinical trials are also needed to determine the safety and efficacy of 4-{5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine in humans. Additionally, the potential of 4-{5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine in treating other neurological disorders such as Parkinson's disease and multiple sclerosis should be explored. Finally, the development of more potent and selective analogs of 4-{5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine may lead to the discovery of new drugs for treating neurological disorders.
Conclusion:
In conclusion, 4-{5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine is a promising small molecule drug that has shown potential in treating various neurological disorders. The synthesis method has been optimized to produce high yields of the compound with good purity. 4-{5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine has been extensively studied for its potential in treating neurological disorders, and it has been shown to have various biochemical and physiological effects. Further research is needed to determine the optimal dosage and administration route for 4-{5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine in different animal models and to determine the safety and efficacy of 4-{5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine in humans.
Synthesis Methods
4-{5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine is synthesized through a multi-step process involving the reaction of 4-nitrophenylmorpholine with 4-chlorobenzoyl chloride and piperazine. The resulting compound is then reduced to produce 4-{5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine. The synthesis method has been optimized to produce high yields of the compound with good purity.
Scientific Research Applications
4-{5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine has been extensively studied for its potential in treating various neurological disorders such as Alzheimer's disease, traumatic brain injury, and stroke. In preclinical studies, 4-{5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine has shown neuroprotective effects by reducing oxidative stress, inflammation, and neuronal death. 4-{5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine has also been shown to improve cognitive function and memory in animal models.
properties
IUPAC Name |
(4-chlorophenyl)-[4-(3-morpholin-4-yl-4-nitrophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O4/c22-17-3-1-16(2-4-17)21(27)25-9-7-23(8-10-25)18-5-6-19(26(28)29)20(15-18)24-11-13-30-14-12-24/h1-6,15H,7-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSLMFCEMQVXRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])N3CCOCC3)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(allylthio)-6-(4-chloro-3-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5201539.png)

![2,6-di-tert-butyl-4-[(1-ethyl-1H-benzimidazol-2-yl)(hydroxy)methyl]phenol](/img/structure/B5201546.png)
![1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}azocane](/img/structure/B5201548.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(4-fluorobenzyl)acetamide](/img/structure/B5201555.png)

![(3R*,4R*)-1-(3-methyl-2-butenoyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5201576.png)
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(2-chloro-6-fluorobenzyl)methanamine](/img/structure/B5201584.png)
![2-chloro-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-nitrobenzamide](/img/structure/B5201593.png)
![ethyl N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]-beta-(propionyloxy)phenylalaninate](/img/structure/B5201598.png)
![2-(3-methoxyphenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B5201604.png)

